molecular formula C17H21N5 B2664964 2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 899401-38-8

2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Cat. No. B2664964
CAS RN: 899401-38-8
M. Wt: 295.39
InChI Key: WDNJBMMCUXOHJZ-UHFFFAOYSA-N
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Description

“2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is a complex organic compound with the molecular formula C21H23N7 . It has an average mass of 373.454 Da and a monoisotopic mass of 373.201508 Da .


Synthesis Analysis

The synthesis of such compounds often involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds are synthesized as novel CDK2 targeting compounds . The process often involves heating under reflux in pyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a piperidinyl group, a pyrazolo group, and a pyrimidine group . The compound also contains multiple nitrogen and carbon atoms, contributing to its complex structure .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 110.1±0.5 cm3, and a polar surface area of 62 Å2 . The compound has 7 hydrogen bond acceptors and 0 hydrogen bond donors . It also has 2 freely rotating bonds .

Scientific Research Applications

Antiviral and Antitumor Activities

A study by El-Subbagh et al. (2000) focused on synthesizing and evaluating the biological activities of various compounds, including pyrazolo[1,5-a]pyrimidines, for their antiviral and antitumor potential. The research found that specific compounds exhibited broad-spectrum antitumor activity and moderate selectivity towards leukemia cell lines. This indicates the potential use of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment and as antiviral agents (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

Human A3 Adenosine Receptor Antagonists

Baraldi et al. (2012) explored water-soluble pyrazolo[1,5-a]pyrimidines as human A3 adenosine receptor antagonists, a promising approach for developing new therapeutics. Their research highlighted the synthesis of a derivative that showed good water solubility at physiological pH, making it suitable for intravenous infusion. This study underlines the potential of pyrazolo[1,5-a]pyrimidine derivatives in medical applications, specifically targeting the A3 adenosine receptor (Baraldi et al., 2012).

Antimicrobial Activity

Ammar et al. (2004) conducted research on pyrazolo[1,5-a]pyrimidine and related derivatives, focusing on their synthesis and antimicrobial activity. Some of the prepared compounds were found to be active, showcasing the potential of these derivatives in developing new antimicrobial agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Enhancement of Pharmacokinetic Properties

Vignaroli et al. (2016) worked on improving the pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines through nanosystem approaches for drug delivery. Their efforts in developing albumin nanoparticles and liposomes for these compounds aimed at overcoming poor water solubility, a significant barrier to clinical application. This research contributes to the ongoing efforts to enhance the bioavailability of pyrazolo[1,5-a]pyrimidine derivatives (Vignaroli et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available resources, compounds of similar structure have been found to inhibit CDK2, a protein kinase that is a target for cancer treatment .

properties

IUPAC Name

4,11,13-trimethyl-6-piperidin-1-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-11-9-12(2)18-16-15(11)17-19-13(3)10-14(22(17)20-16)21-7-5-4-6-8-21/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNJBMMCUXOHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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